2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide
Overview
Description
2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPIP or EPIC and is categorized as a hydrazinecarbothioamide derivative.
Mechanism of Action
The mechanism of action of 2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound acts by inhibiting various enzymes and proteins involved in disease progression. It has been shown to inhibit the activity of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and inflammation.
Biochemical and Physiological Effects:
2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. This compound also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide in lab experiments is its potential as a lead compound in drug discovery and development. This compound has shown promising results in the treatment of various diseases, and its mechanism of action is not fully understood, which makes it an attractive target for further research. However, one of the limitations of using this compound in lab experiments is its low yield, which makes it challenging to obtain in large quantities.
Future Directions
There are various future directions for research on 2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide. One of the significant future directions is to understand the mechanism of action of this compound fully. Further research is needed to identify the specific enzymes and proteins that are inhibited by this compound. Another future direction is to optimize the synthesis method of this compound to increase the yield. In addition, further research is needed to investigate the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of various diseases and its mechanism of action make it an attractive target for further research. However, further research is needed to fully understand the mechanism of action of this compound and optimize the synthesis method to increase the yield.
Scientific Research Applications
2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide has various potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound is also used as a lead compound in drug discovery and development.
properties
IUPAC Name |
1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-propan-2-ylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3S2/c1-4-21(18,19)16-7-5-6-10(8-16)11(17)14-15-12(20)13-9(2)3/h9-10H,4-8H2,1-3H3,(H,14,17)(H2,13,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWGIQTQUZNSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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